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Compound of Interest

Compound Name:
1-(2-Phenyl-1,3-thiazol-5-yl)-1-

ethanone

Cat. No.: B162731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazole scaffold is a privileged heterocyclic motif that forms the core of a wide

array of biologically active compounds. Its inherent structural features allow for diverse

chemical modifications, leading to derivatives with a broad spectrum of pharmacological

activities. This technical guide provides an in-depth overview of the significant biological

activities of 2-phenylthiazole derivatives, with a focus on their anticancer, antimicrobial, and

anti-inflammatory properties. This document summarizes key quantitative data, details relevant

experimental protocols, and visualizes associated signaling pathways to serve as a

comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity
2-Phenylthiazole derivatives have demonstrated significant potential as anticancer agents,

exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action

often involves the modulation of key signaling pathways crucial for cancer cell proliferation,

survival, and metastasis.

Quantitative Anticancer Data
The cytotoxic effects of various 2-phenylthiazole derivatives are typically quantified by their

half-maximal inhibitory concentration (IC50) values, as determined by in vitro assays such as

the MTT assay.
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Compound
ID/Series

Cancer Cell Line IC50 (µM) Reference

Compound 5b HT29 (Colon Cancer) 2.01 [1]

A549 (Lung Cancer) - [1]

HeLa (Cervical

Cancer)
- [1]

Karpas299

(Anaplastic Large Cell

Lymphoma)

- [1]

Compound 27 HepG2 (Liver Cancer) 0.62 ± 0.34 [1]

Compound 4c
SKNMC

(Neuroblastoma)
10.8 ± 0.08

Compound 4d
Hep-G2 (Liver

Cancer)
11.6 ± 0.12

Compound 6a
OVCAR-4 (Ovarian

Cancer)
1.569 ± 0.06 [2]

PI3Kα Inhibition

(Compound 6a)
- 0.225 ± 0.01 [2]

EGFR Inhibition

(Compound 10b)
- 0.4 [3]

EGFR Inhibition

(Compound 17b)
- 0.2 [3]

BRAF Inhibition

(Compound 10b)
- 1.3 [3]

BRAF Inhibition

(Compound 17b)
- 1.7 [3]

Experimental Protocol: MTT Assay for Cytotoxicity
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Materials:

2-Phenylthiazole derivative stock solution (in DMSO)

Human cancer cell lines (e.g., HT29, A549, HepG2)

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

Phosphate-buffered saline (PBS)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well microtiter plates

Humidified incubator (37°C, 5% CO2)

Microplate reader

Procedure:

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well

in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the 2-phenylthiazole derivative in culture

medium. Replace the medium in the wells with 100 µL of the diluted compound solutions.

Include a vehicle control (medium with DMSO) and a blank control (medium only).

Incubation: Incubate the plate for 48-72 hours.

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for

another 4 hours.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization

solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The

IC50 value is determined by plotting the percentage of viability against the logarithm of the

compound concentration.

Signaling Pathway: PI3K/Akt/mTOR Inhibition
A significant number of 2-phenylthiazole derivatives exert their anticancer effects by inhibiting

the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling

pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its

dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis

and cell cycle arrest. Some derivatives have also been shown to target upstream Receptor

Tyrosine Kinases (RTKs) like EGFR, which in turn activates the PI3K/Akt pathway.[2][3]
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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-phenylthiazole derivatives.

Antimicrobial Activity
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2-Phenylthiazole derivatives have emerged as a promising class of antimicrobial agents,

demonstrating activity against a variety of pathogenic bacteria and fungi. Their mode of action

can vary, with some compounds targeting specific enzymes essential for microbial survival.

Quantitative Antimicrobial Data
The antimicrobial efficacy is commonly expressed as the Minimum Inhibitory Concentration

(MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a

microorganism.

Compound
ID/Series

Microorganism MIC (µg/mL) Reference

Compound 3e
Gram-positive

bacteria
31.25

Candida strains 7.81

Compound 6a/6b Fungi 250 [4]

Ceftizoxim

(Reference)

Staphylococcus

aureus
125 [4]

Compound B9 Candida albicans 2-8 [5]

SZ-C14
Candida albicans &

other fungi
1-16 [5]

Compound 3l Candida albicans 2

MRSA USA300
Heptyne/Octyne

derivatives
0.5

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the MIC of an

antimicrobial agent.

Materials:
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2-Phenylthiazole derivative stock solution

Bacterial or fungal strains

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

Sterile 96-well microtiter plates

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Incubator

Procedure:

Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

Serial Dilution: Add 50 µL of the compound stock solution to the first well of each row and

perform a two-fold serial dilution across the plate.

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final

volume of 100 µL.

Controls: Include a positive control (broth with inoculum, no compound) and a negative

control (broth only).

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48

hours for fungi.

MIC Determination: The MIC is the lowest concentration of the compound at which there is

no visible growth (turbidity).

Signaling Pathway: Fungal CYP51 Inhibition
A key mechanism of antifungal action for many azole-containing compounds, including some 2-

phenylthiazole derivatives, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).

[5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the

fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell

death.
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Caption: Inhibition of fungal ergosterol biosynthesis by 2-phenylthiazole derivatives via CYP51.

Anti-inflammatory Activity
Certain 2-phenylthiazole derivatives have demonstrated potent anti-inflammatory properties,

suggesting their potential in treating various inflammatory conditions. Their mechanisms of

action often involve the modulation of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Data
The in vivo anti-inflammatory activity is often assessed by the carrageenan-induced rat paw

edema model, with results expressed as the percentage of edema inhibition. In vitro assays

can determine IC50 values for the inhibition of key inflammatory enzymes.
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Compound
ID/Series

Assay Result Reference

Compound 3c
Carrageenan-induced

paw edema (3rd hour)

Better activity than

reference

Compounds T1, T4,

T6, T11, T13, T14

Carrageenan-induced

paw edema
Maximum activity

Nimesulide

(Reference)

Carrageenan-induced

paw edema (3rd hour)
31.86% inhibition

Compound 17b
Carrageenan-induced

paw edema
Most potent in series [3]

Thiazole Derivatives
COX-2 Inhibition

(IC50)

0.077 µM (for

compound 39 in a

series)

Experimental Protocol: Carrageenan-Induced Rat Paw
Edema
This in vivo model is widely used to screen for the acute anti-inflammatory activity of

compounds.

Materials:

Wistar rats (150-200 g)

2-Phenylthiazole derivative

Carrageenan solution (1% w/v in saline)

Plethysmometer

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Standard drug (e.g., Indomethacin)
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Procedure:

Animal Grouping: Divide the rats into groups: control (vehicle), standard (Indomethacin), and

test groups (different doses of the 2-phenylthiazole derivative).

Drug Administration: Administer the vehicle, standard drug, or test compound orally or

intraperitoneally.

Induction of Edema: After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar

region of the right hind paw of each rat.

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer

immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2,

3, and 4 hours).

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups

compared to the control group at each time point.

Signaling Pathway: Inhibition of NF-κB and Pro-
inflammatory Mediators
The anti-inflammatory effects of some 2-phenylthiazole derivatives are attributed to their ability

to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription

factor that regulates the expression of numerous pro-inflammatory genes, including

cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting NF-κB

activation, these derivatives can reduce the production of inflammatory mediators like

prostaglandins and nitric oxide.
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Caption: Inhibition of the NF-κB signaling pathway by 2-phenylthiazole derivatives.
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Conclusion
The 2-phenylthiazole scaffold continues to be a fertile ground for the discovery of novel

therapeutic agents. The derivatives discussed herein exhibit a remarkable range of biological

activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The provided

quantitative data, detailed experimental protocols, and visualized signaling pathways offer a

comprehensive resource for researchers aiming to further explore and develop this promising

class of compounds. Future research should focus on optimizing the structure-activity

relationships, elucidating more detailed mechanisms of action, and advancing the most

promising candidates through preclinical and clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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